molecular formula C15H22ClNO B2777704 2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride CAS No. 1551054-08-0

2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride

Cat. No.: B2777704
CAS No.: 1551054-08-0
M. Wt: 267.8
InChI Key: KOVHQCUHYQYPDK-UHFFFAOYSA-N
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Description

2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes an indane moiety fused to a pentanone chain

Scientific Research Applications

2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a primary amine with a ketone under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one
  • 2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one acetate

Uniqueness

2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1H-inden-5-yl)-4-methylpentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-10(2)8-14(16)15(17)13-7-6-11-4-3-5-12(11)9-13;/h6-7,9-10,14H,3-5,8,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVHQCUHYQYPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1=CC2=C(CCC2)C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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